REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1[N:12]([CH3:23])[C:13]2[C:18]([CH:19]=1)=[C:17]([NH2:20])[C:16]([O:21][CH3:22])=[CH:15][CH:14]=2)=O>C1COCC1>[NH2:20][C:17]1[C:16]([O:21][CH3:22])=[CH:15][CH:14]=[C:13]2[C:18]=1[CH:19]=[C:11]([CH2:9][OH:8])[N:12]2[CH3:23] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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5.84 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
595 mg
|
Type
|
reactant
|
Smiles
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COC(=O)C=1N(C2=CC=C(C(=C2C1)N)OC)C
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Name
|
|
Quantity
|
12 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was then heated
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Type
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TEMPERATURE
|
Details
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at reflux for 15 min
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Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
quenched by careful addition of H2O
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Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (3×)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=C(N(C2=CC=C1OC)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 490 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |